molecular formula C21H33B2ClO4 B13694078 5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester)

5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester)

Cat. No.: B13694078
M. Wt: 406.6 g/mol
InChI Key: NKMVJUQJFJIVIR-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) typically involves the reaction of 5-chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic acid) with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. Its chloro and trimethyl groups enhance its utility in selective coupling reactions and provide additional functionalization options .

Properties

Molecular Formula

C21H33B2ClO4

Molecular Weight

406.6 g/mol

IUPAC Name

2-[3-chloro-2,4,6-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C21H33B2ClO4/c1-12-15(22-25-18(4,5)19(6,7)26-22)13(2)17(24)14(3)16(12)23-27-20(8,9)21(10,11)28-23/h1-11H3

InChI Key

NKMVJUQJFJIVIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)Cl)C)B3OC(C(O3)(C)C)(C)C)C

Origin of Product

United States

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